molecular formula C13H18N2O B5414122 Azocan-1-yl(pyridin-4-yl)methanone

Azocan-1-yl(pyridin-4-yl)methanone

Cat. No.: B5414122
M. Wt: 218.29 g/mol
InChI Key: TXPFENHEVBGKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azocan-1-yl(pyridin-4-yl)methanone is an organic compound with the molecular formula C13H18N2O It is a member of the azocane family, characterized by a nitrogen-containing eight-membered ring, and a pyridinyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azocan-1-yl(pyridin-4-yl)methanone typically involves the reaction of azocane derivatives with pyridin-4-ylmethanone under specific conditions. One common method involves the use of copper catalysis for the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones . This reaction is carried out under mild conditions with water as the oxygen source, providing an efficient and environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of transition metal catalysts, such as copper, allows for the efficient conversion of starting materials to the desired product with high yields. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

Azocan-1-yl(pyridin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azocan-1-yl(pyridin-4-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of azocan-1-yl(pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azocan-1-yl(pyridin-4-yl)methanone is unique due to its azocane ring structure, which imparts distinct chemical and physical properties. This differentiates it from other pyridinyl methanone derivatives, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

azocan-1-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPFENHEVBGKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.